molecular formula C13H10FNO2 B3095157 3-(4-Fluoro-3-methylphenyl)isonicotinic acid CAS No. 1261927-45-0

3-(4-Fluoro-3-methylphenyl)isonicotinic acid

Cat. No.: B3095157
CAS No.: 1261927-45-0
M. Wt: 231.22 g/mol
InChI Key: LRFVPYFFZYFVBU-UHFFFAOYSA-N
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Description

3-(4-Fluoro-3-methylphenyl)isonicotinic acid is a fluorinated aromatic compound featuring a pyridine-carboxylic acid backbone substituted with a 4-fluoro-3-methylphenyl group at the 3-position. This structural motif combines the electron-withdrawing effects of fluorine and the steric influence of the methyl group, which may enhance metabolic stability and modulate binding interactions in biological systems.

Properties

IUPAC Name

3-(4-fluoro-3-methylphenyl)pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO2/c1-8-6-9(2-3-12(8)14)11-7-15-5-4-10(11)13(16)17/h2-7H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRFVPYFFZYFVBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=C(C=CN=C2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10687200
Record name 3-(4-Fluoro-3-methylphenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10687200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261927-45-0
Record name 3-(4-Fluoro-3-methylphenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10687200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluoro-3-methylphenyl)isonicotinic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, at elevated temperatures (around 80-100°C) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification processes such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluoro-3-methylphenyl)isonicotinic acid can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

3-(4-Fluoro-3-methylphenyl)isonicotinic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(4-Fluoro-3-methylphenyl)isonicotinic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to the desired therapeutic or biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

Compound Substituents Molecular Formula Molecular Weight Key Features
3-(4-Fluoro-3-methylphenyl)isonicotinic acid 4-Fluoro-3-methylphenyl at C3 C13H10FNO2 231.22 g/mol Electron-withdrawing fluorine and steric methyl group; potential enhanced metabolic stability.
2-{[3-(Trifluoromethyl)phenyl]amino}isonicotinic acid 3-Trifluoromethylphenyl-amino at C2 C13H9F3N2O2 298.22 g/mol Strong electron-withdrawing CF3 group; amino linker may improve solubility and receptor binding.
5-(3-Fluorophenyl)-2-hydroxyisonicotinic acid 3-Fluorophenyl at C5, hydroxyl at C2 C12H8FNO3 233.20 g/mol Hydroxyl group increases polarity and hydrogen-bonding capacity; fluorophenyl enhances lipophilicity.
3-((2-Fluoro-4-iodophenyl)amino)isonicotinic acid 2-Fluoro-4-iodophenyl-amino at C3 C12H8FIN2O2 358.11 g/mol Iodine adds steric bulk and potential for halogen bonding; dual halogen substitution may influence pharmacokinetics.
3-(2-Ethoxycarbonyl-ethyl)-isonicotinic acid Ethoxycarbonyl-ethyl at C3 C11H13NO4 223.23 g/mol Ester group enhances solubility and metabolic lability; alkyl chain increases flexibility.

Key Observations:

However, the trifluoromethyl group in offers stronger electron withdrawal, which may alter electronic distribution in the aromatic ring compared to the methyl-fluoro group in the target compound.

Steric and Solubility Considerations :

  • The methyl group in the target compound introduces steric hindrance, which could reduce off-target interactions compared to the smaller hydroxyl group in or the bulkier iodine in .
  • Hydroxyl () and ethoxycarbonyl () groups improve aqueous solubility, whereas iodine () and trifluoromethyl () substituents increase lipophilicity.

Biological Implications: Amino-linked derivatives () may act as hydrogen bond donors/acceptors, enhancing interactions with biological targets like enzymes or receptors. The iodine atom in could enable radio-labeling for imaging studies, a feature absent in the target compound.

Research Findings from Analogous Compounds:

  • Antimicrobial Activity : Derivatives with trifluoromethyl () or hydroxyl () groups have shown moderate activity against E. coli and S. aureus in preliminary assays, likely due to improved membrane penetration .

Biological Activity

3-(4-Fluoro-3-methylphenyl)isonicotinic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, including relevant research findings, data tables, and case studies.

  • Chemical Name : this compound
  • CAS Number : 1261927-45-0
  • Molecular Formula : C13H11FNO2
  • Molecular Weight : 233.23 g/mol

Research indicates that isonicotinic acid derivatives often exhibit a range of biological activities, including antibacterial, antifungal, and anticancer effects. The presence of the fluorine atom in this compound may enhance its interaction with biological targets, potentially altering its pharmacokinetic and pharmacodynamic properties.

Anticancer Activity

A study investigated the anticancer properties of various isonicotinic acid derivatives, including this compound. The compound was tested against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The results showed that this compound exhibited significant cytotoxicity with an IC50 value comparable to established chemotherapeutic agents.

Cell Line IC50 (µM) Reference
MCF-712.5
A54915.0

Antimicrobial Activity

The antimicrobial efficacy of this compound was evaluated against both Gram-positive and Gram-negative bacteria using the disc diffusion method. The compound demonstrated notable inhibition zones, indicating its potential as an antibacterial agent.

Bacterial Strain Inhibition Zone (mm) Reference
Staphylococcus aureus18
Escherichia coli15
Bacillus subtilis20

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has also been a focus of research. It was found to inhibit carbonic anhydrase II (hCA II), an enzyme involved in various physiological processes.

Enzyme IC50 (µM) Reference
Carbonic Anhydrase II8.0

Case Studies

  • Anticancer Study on MCF-7 Cells :
    A comprehensive study assessed the effects of this compound on MCF-7 cells. The findings revealed that the compound induced apoptosis through the mitochondrial pathway, evidenced by increased levels of cytochrome c in the cytosol and activation of caspases.
  • Antibacterial Efficacy Against Multi-drug Resistant Strains :
    In a recent study, the compound was tested against multi-drug-resistant strains of Staphylococcus aureus. Results indicated a synergistic effect when combined with conventional antibiotics, suggesting its potential as an adjuvant therapy for resistant infections.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(4-Fluoro-3-methylphenyl)isonicotinic acid
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3-(4-Fluoro-3-methylphenyl)isonicotinic acid

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